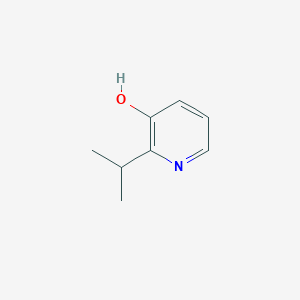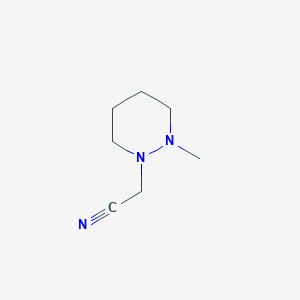
2-(2-Methyldiazinan-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyldiazinan-1-yl)acetonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as DMXAA or ASA404, and it has been found to possess anti-tumor properties, making it a promising candidate for cancer therapy.
Mécanisme D'action
The exact mechanism of action of 2-(2-Methyldiazinan-1-yl)acetonitrile is not fully understood. However, it is believed to activate the immune system and stimulate the production of cytokines, which are proteins that play a crucial role in regulating immune responses. This activation of the immune system leads to the destruction of tumor cells and the inhibition of tumor growth.
Effets Biochimiques Et Physiologiques
In addition to its anti-tumor properties, DMXAA has been found to have other biochemical and physiological effects. It has been shown to increase blood flow and oxygenation in tumors, which can enhance the delivery of chemotherapy drugs to the tumor site. DMXAA has also been found to have anti-angiogenic properties, meaning that it can inhibit the formation of new blood vessels in tumors, which are necessary for their growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Methyldiazinan-1-yl)acetonitrile in lab experiments is its potent anti-tumor properties, which make it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-(2-Methyldiazinan-1-yl)acetonitrile. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in combination therapy with other chemotherapy drugs. Additionally, research on the underlying mechanisms of its anti-tumor properties could lead to the development of more effective cancer therapies.
Méthodes De Synthèse
The synthesis of 2-(2-Methyldiazinan-1-yl)acetonitrile can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 3-aminopropionitrile with methyl isocyanate to form 2-methyl-3-(methylcarbamoyl)propanenitrile, which is then further reacted with hydrazine to yield 2-(2-Methyldiazinan-1-yl)acetonitrile.
Applications De Recherche Scientifique
The anti-tumor properties of 2-(2-Methyldiazinan-1-yl)acetonitrile have been extensively studied in preclinical and clinical trials. This compound has been found to induce tumor necrosis and inhibit tumor growth in various cancer cell lines, including lung, breast, and colon cancer. In addition, DMXAA has been shown to enhance the anti-tumor effects of other chemotherapy drugs, making it a potential candidate for combination therapy.
Propriétés
Numéro CAS |
159583-33-2 |
|---|---|
Nom du produit |
2-(2-Methyldiazinan-1-yl)acetonitrile |
Formule moléculaire |
C7H13N3 |
Poids moléculaire |
139.2 g/mol |
Nom IUPAC |
2-(2-methyldiazinan-1-yl)acetonitrile |
InChI |
InChI=1S/C7H13N3/c1-9-5-2-3-6-10(9)7-4-8/h2-3,5-7H2,1H3 |
Clé InChI |
IYZNKKQOLDPKQC-UHFFFAOYSA-N |
SMILES |
CN1CCCCN1CC#N |
SMILES canonique |
CN1CCCCN1CC#N |
Synonymes |
1(2H)-Pyridazineacetonitrile,tetrahydro-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



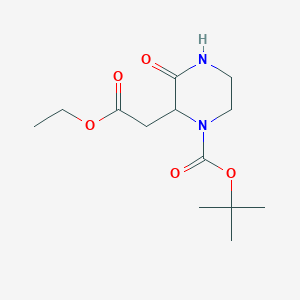
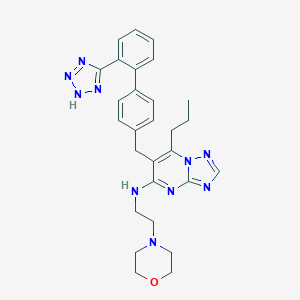


![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)
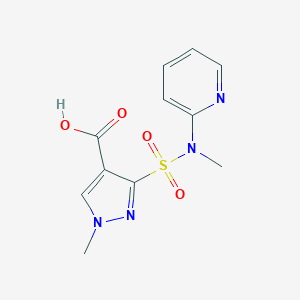
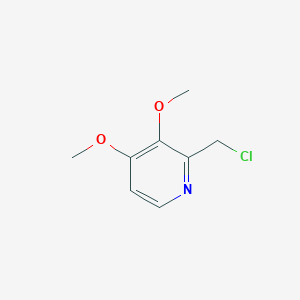
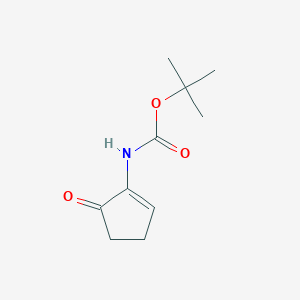
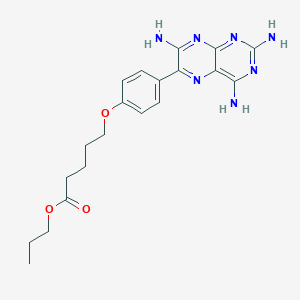
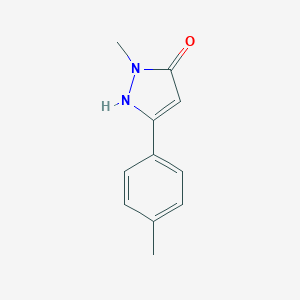
![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
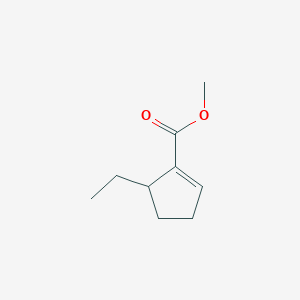
![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)
